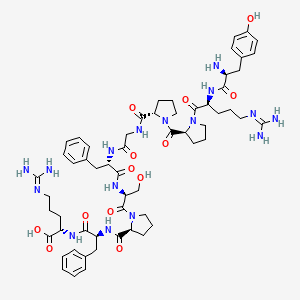
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride
Übersicht
Beschreibung
This compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. Additionally, it has a chloromethyl group (-CH2Cl) and a methyl group (-CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,3-triazole ring, with the chloromethyl and methyl groups attached to different carbon atoms in the ring .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with a 1,2,3-triazole ring are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the conditions under which it’s studied. For example, it might have different properties in solution versus in the solid state .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Discovery
Triazole compounds, including 1,2,3-triazoles, have been identified as a class of heterocyclic compounds with significant importance in the preparation of new drugs. These compounds exhibit a broad range of biological activities due to their structural versatility. Recent patents and studies have explored novel triazole derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against neglected diseases. The ongoing research emphasizes the need for new, more efficient preparations of triazoles that align with green chemistry principles, addressing the challenges posed by emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Synthesis Techniques and Material Science Applications
In material science and synthetic chemistry, 1,2,3-triazole derivatives are recognized for their stability and potential in hydrogen bonding, which is crucial for interactions with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition, a pivotal click reaction, facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering simplicity, high selectivity, and efficiency. This methodology is significant for developing new materials and pharmaceuticals with enhanced biological activity (Kaushik et al., 2019).
Green Chemistry and Eco-friendly Procedures
Advancements in the synthesis of triazoles highlight the shift towards eco-friendly methods, using microwave irradiation and easily recoverable catalysts to create 1,2,3-triazoles. These methods not only shorten reaction times and improve yields but also support the industrial synthesis of drugs, demonstrating the versatility and environmental benefits of triazole derivatives in chemical synthesis (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have been applied as corrosion inhibitors for metals, showcasing their efficacy in protecting steel, copper, iron, and aluminum surfaces in aggressive media. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under copper-catalyzed conditions has yielded compounds that are non-toxic, environmentally friendly, and highly effective as corrosion inhibitors. This application demonstrates the practical importance of triazole derivatives beyond pharmaceuticals, contributing to the longevity and durability of materials in various industrial sectors (Hrimla et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-methyltriazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSVVQAZHHIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride | |
CAS RN |
327985-63-7 | |
| Record name | 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)

![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)





